ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a furan ring, a pyrazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of a hydrazine derivative with a diketone. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The final step involves the formation of the carbamate group through the reaction of the intermediate compound with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate: Unique due to the presence of both furan and pyrazole rings.
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a urea group instead of a carbamate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYUNPLZZSHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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